2-(5-bromo-2-furyl)-1H-perimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O/c16-13-8-7-12(19-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWAUTRDHFNTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 5 Bromo 2 Furyl 1h Perimidine and Its Precursors/analogs
Conventional Synthetic Routes to 2-(5-bromo-2-furyl)-1H-perimidine Derivatives
Conventional methods for synthesizing perimidine derivatives have been well-established, providing reliable pathways to this heterocyclic system. These routes often involve multi-step processes under specific catalytic or thermal conditions.
The most common method for synthesizing the perimidine skeleton is the cyclocondensation of 1,8-diaminonaphthalene (B57835) with carbonyl compounds, such as aldehydes or ketones. nih.govkashanu.ac.ir In the context of this compound, the required carbonyl compound is 5-bromo-2-furaldehyde (B32451). The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of NDA and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the 2,3-dihydro-1H-perimidine intermediate.
This acid-catalyzed condensation is a versatile method for producing a wide array of 2-substituted perimidines. researchgate.net Various catalysts, including Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids like indium(III) chloride (InCl₃) or zinc acetate (B1210297) (Zn(OAc)₂·2H₂O), have been employed to facilitate this transformation. nih.govmdpi.comyok.gov.tr The choice of catalyst and solvent can significantly influence the reaction rate and yield. For instance, the use of InCl₃ in water has been shown to be an efficient system for the synthesis of 2,3-dihydro-1H-perimidines at room temperature. nih.gov
Table 1: Examples of Catalyzed Cyclocondensation for 2-Substituted 2,3-dihydro-1H-perimidines
| Aldehyde/Ketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Aldehydes | InCl₃ | Water | Room Temp | High | nih.gov |
| Substituted Salicylaldehydes | Zn(OAc)₂·2H₂O | N/A | N/A | High | nih.gov |
| Various Ketones | Squaric Acid | Water | 80 °C | High | nih.gov |
| Various Aldehydes/Ketones | Sulfamic Acid | N/A | N/A | High | researchgate.net |
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The initial product of the cyclocondensation reaction between 1,8-diaminonaphthalene and an aldehyde is typically the 2,3-dihydro-1H-perimidine. nih.gov To obtain the fully aromatic 1H-perimidine, such as this compound, an oxidation or dehydrogenation step is necessary.
Several methods exist for this aromatization. Oxidizing agents like Fremy's salt can be used, though this may lead to a mixture of products. yok.gov.tr A more direct approach involves acceptorless dehydrogenative annulation (ADA), where the reaction of NDA with an alcohol, catalyzed by a well-defined cobalt(II) complex, yields the aromatic perimidine directly, releasing hydrogen gas and water as byproducts. rsc.org Another innovative route involves the direct hydrogenative synthesis of 1H-perimidines from a dinitroarene and an aldehyde, using a heterogeneous cobalt catalyst. researchgate.net This cascade reaction combines the reduction of the nitro groups to amines and the subsequent cyclization and dehydrogenation in one pot. researchgate.net
The electronic nature of the substituents on the aldehyde reactant can significantly influence the outcome of the cyclocondensation reaction. Research has shown that when using aromatic aldehydes, those bearing electron-withdrawing groups tend to result in higher yields of the corresponding perimidine product. kashanu.ac.ir Conversely, aldehydes with electron-donating substituents may lead to slightly lower yields. kashanu.ac.ir This effect is attributed to the activation of the carbonyl group by the Lewis acid catalyst, a step that is facilitated by electron-withdrawing substituents on the aldehyde. kashanu.ac.ir This principle suggests that the bromine atom (an electron-withdrawing group) on the 5-bromo-2-furaldehyde precursor would likely have a favorable effect on the yield of this compound.
Green Chemistry Methodologies in Perimidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including perimidines, to reduce environmental impact and improve efficiency. materialsciencejournal.org These methods focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.
Significant progress has been made in developing catalyst-free and solvent-free synthetic routes to perimidines. materialsciencejournal.orgeurekaselect.com One notable method is mechanochemical synthesis, where 1,8-diaminonaphthalene and various aldehydes are ground together in a mortar and pestle. materialsciencejournal.org This technique often proceeds rapidly at room temperature, providing moderate to excellent yields without the need for a solvent or catalyst. materialsciencejournal.org
Solvent-free syntheses using solid acid catalysts have also proven effective. Catalysts such as nano-silica sulfuric acid (NSSA), Fe₃O₄@zeolite-SO₃H, and nano-γ-Al₂O₃/SbCl₅ have been used to promote the reaction between NDA and aldehydes under solvent-free conditions, often with gentle heating or grinding. materialsciencejournal.orgnih.gov These protocols offer advantages such as high yields, short reaction times, simple work-up procedures, and the potential for catalyst recovery and reuse. nih.govkashanu.ac.ir
Table 2: Examples of Green Synthetic Protocols for Perimidines
| Method | Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Grinding | None | Room Temperature, 5 min | Catalyst-free, solvent-free, rapid | materialsciencejournal.org |
| Grinding | Nano-γ-Al₂O₃/SbCl₅ | Room Temperature | Solvent-free, high yield | nih.gov |
| Heating | Fe₃O₄@zeolite-SO₃H | 80 °C, Solvent-free | Recyclable magnetic catalyst, high yield | nih.gov |
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Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the synthesis of perimidines has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. materialsciencejournal.orgresearchgate.net
The acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene with carboxylic acids or iminoester hydrochlorides to form 2-substituted perimidines proceeds efficiently under microwave conditions. materialsciencejournal.orgresearchgate.netresearchgate.net For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. researchgate.net This efficiency is also observed in multi-component reactions, making MAOS an attractive green methodology for constructing the perimidine framework. nih.govnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Substituted Perimidines
| Reactants | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| NDA + Carboxylic Acids | Conventional Heating | Several Hours | Lower | researchgate.net |
| NDA + Carboxylic Acids | Microwave Irradiation | Shorter Time | 65-80% | researchgate.net |
| NDA + Iminoester Hydrochlorides | Conventional Heating | Longer Time | Lower | researchgate.net |
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Sonochemical Techniques
Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. researchgate.netresearchgate.net The application of ultrasonic waves can lead to significantly reduced reaction times, increased product yields, and enhanced purity of the synthesized compounds. researchgate.net This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. nih.gov These conditions can dramatically enhance the reactivity of chemical species.
While a specific sonochemical synthesis for this compound has not been detailed in the literature, the general applicability of ultrasound in the synthesis of nitrogen-containing heterocycles is well-documented. researchgate.netnih.govnih.gov For instance, the precursor, 2-(2-furyl)-1H-perimidine, can be synthesized through the condensation of 1,8-diaminonaphthalene with 2-furaldehyde. This reaction, typically catalyzed by an acid, can be significantly expedited by ultrasonic irradiation, often leading to higher yields in shorter time frames compared to conventional heating methods.
The advantages of employing sonochemical methods in the synthesis of heterocyclic compounds are summarized in the table below, based on findings from related syntheses.
| Feature | Benefit of Sonochemical Synthesis |
| Reaction Time | Significantly reduced, often from hours to minutes. nih.gov |
| Yield | Generally higher compared to conventional methods. researchgate.netnih.gov |
| Conditions | Milder reaction conditions are often sufficient. researchgate.net |
| Purity | Can lead to cleaner reactions with fewer byproducts. researchgate.net |
| Energy | Energy-efficient compared to traditional thermal methods. |
Derivatization and Functionalization Strategies
The this compound molecule is primed for further chemical modification, particularly at the bromine-substituted furan (B31954) ring. This allows for the introduction of a wide array of functional groups, enabling the exploration of its chemical space for various applications.
Halogenation Reactions (Bromination)
The introduction of the bromine atom at the 5-position of the furan ring is a key step in the synthesis of the title compound. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution reactions, typically at the C-2 position. youtube.comuomustansiriyah.edu.iqyoutube.com To achieve bromination at the C-5 position of a 2-substituted furan, the starting material would be 2-(2-furyl)-1H-perimidine.
The bromination of furan rings can be achieved using various brominating agents. The reaction is often highly regioselective due to the directing effect of the existing substituent and the inherent reactivity of the furan ring. cdnsciencepub.com For the synthesis of this compound, a direct bromination of 2-(2-furyl)-1H-perimidine would be the most straightforward approach. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for the selective bromination of electron-rich heterocycles like furan. unipi.it
Below is a table outlining typical conditions for the bromination of furan derivatives, which could be adapted for the synthesis of the target compound's precursor.
| Brominating Agent | Solvent | Conditions | Typical Yield | Reference |
| Bromine (Br₂) | DMF | 20°C, 1 h | 29% | researchgate.net |
| N-Bromosuccinimide (NBS) | CCl₄ | Reflux, with AIBN as initiator | - | unipi.it |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | THF | -78 to 0 °C | 54% | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions
The bromine atom on the furan ring of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netorganic-chemistry.orgnih.gov The this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate more complex molecular architectures. These reactions are known for their high tolerance of functional groups and generally mild reaction conditions. nih.gov
The table below presents representative conditions for Suzuki-Miyaura coupling reactions of heteroaryl halides.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | 3 mol % Pd(OAc)₂ / 6 mol % RuPhos | K₃PO₄ | n-Butanol | 92% | nih.gov |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | - | organic-chemistry.org |
| Heteroaryl halides | (Hetero)arylboronic acids | 0.05-1.5 mol % Pd | - | - | Excellent | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgjk-sci.com This reaction allows for the introduction of an alkynyl moiety onto the furan ring of this compound. The resulting enyne systems are valuable synthons in organic chemistry. The reaction is typically co-catalyzed by a copper(I) salt. mdpi.com
The following table summarizes typical conditions for Sonogashira coupling reactions involving heteroaryl halides.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | High | scirp.org |
| Aryl/Heteroaryl Halides | Terminal Alkynes | Nanosized MCM-41-Pd / CuI / PPh₃ | - | - | High | mdpi.com |
| Aryl Bromides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ / CuI or CuBr | Et₂NH, Et₃N | MeCN, THF, EtOAc | - | jk-sci.com |
Advanced Spectroscopic and Structural Characterization of 2 5 Bromo 2 Furyl 1h Perimidine
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a crucial tool for identifying functional groups and providing a unique "fingerprint" of a molecule. The synthesis of 2-(5-bromo-2-furyl)-1H-perimidine and its characterization by IR and UV spectroscopy were first reported in 1973. sciengine.com However, the specific spectral data from this publication is not widely available.
A theoretical analysis of the IR and Raman spectra would anticipate characteristic bands corresponding to the vibrations of the perimidine, furan (B31954), and bromo-substituted components. Key expected vibrational modes include:
N-H Stretching: A characteristic band for the N-H group of the perimidine ring, typically appearing in the region of 3100-3500 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding.
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the naphthalene (B1677914) and furan rings, generally found above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic system would produce a series of complex bands in the 1400-1650 cm⁻¹ fingerprint region.
Furan Ring Vibrations: The furan moiety would contribute its own characteristic ring stretching and breathing modes.
C-Br Stretching: A low-frequency absorption corresponding to the carbon-bromine bond stretch is expected, typically below 700 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings, providing a more complete vibrational profile of the molecule.
Due to the lack of publicly available experimental data, a specific data table for IR and Raman frequencies cannot be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful method for elucidating the precise connectivity and environment of atoms in a molecule. Although NMR data for the closely related 2-(pyridin-2-yl)-1H-perimidine has been published, specific experimental data for This compound is not available in the searched literature.
Proton (¹H) NMR Studies
A ¹H NMR spectrum of This compound would provide information on the number of different proton environments, their chemical shifts, and their coupling interactions. Based on the structure, one would expect to observe:
Perimidine Protons: The six protons on the naphthalene part of the perimidine system would likely appear as a series of doublets and multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
Furan Protons: The two protons on the brominated furan ring would appear as distinct signals, likely doublets, in the heteroaromatic region (typically δ 6.5-7.5 ppm). Their chemical shifts would be influenced by the bromine substituent.
N-H Proton: A signal for the N-H proton of the perimidine ring would also be present, which could be broad and its chemical shift highly dependent on the solvent and concentration.
A data table of ¹H NMR chemical shifts cannot be generated without experimental results.
Carbon (¹³C) NMR Studies
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For This compound , which has the molecular formula C₁₅H₉BrN₂O, one would expect to see up to 15 distinct signals corresponding to the different carbon environments.
Aromatic and Heteroaromatic Carbons: Signals for the carbons of the perimidine and furan rings would dominate the spectrum, typically in the range of δ 100-150 ppm.
Carbon-Bromine Attached Carbon: The carbon atom directly bonded to the bromine on the furan ring would have its chemical shift significantly influenced by the halogen, generally appearing at a lower field (more shielded) than a similar carbon bonded to hydrogen.
Quaternary Carbons: The spectrum would also show signals for the quaternary carbons at the ring junctions and the C2 carbon of the perimidine ring.
A data table of ¹³C NMR chemical shifts cannot be generated without experimental results.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to identify which protons are adjacent to each other within the naphthalene and furan ring systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity between different fragments of the molecule, for instance, linking the furan ring to the C2 position of the perimidine core, and for assigning the quaternary carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. As noted, the characterization of This compound by UV spectroscopy was reported in 1973, though the specific absorption maxima (λmax) are not detailed in available abstracts. sciengine.com Perimidine and its derivatives are known to be chromophoric due to their extensive conjugated π-electron system. sciengine.com The spectrum would be expected to show absorptions corresponding to:
π→π* Transitions: Intense absorption bands arising from electronic transitions within the extended aromatic system of the perimidine and furan rings.
n→π* Transitions: Weaker absorption bands may be observed, corresponding to the transition of a non-bonding electron (from nitrogen) to an anti-bonding π* orbital.
The solvent used can influence the position of these absorption maxima.
Due to the lack of publicly available experimental data, a specific data table for UV-Vis absorption maxima cannot be provided.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For This compound (C₁₅H₉BrN₂O), the mass spectrum would be expected to show:
Molecular Ion Peak ([M]⁺): A prominent feature would be the molecular ion peak. Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Fragmentation Pattern: The molecule would likely fragment through characteristic pathways, such as the loss of the bromine atom, cleavage of the furan ring, or fragmentation of the perimidine system. Analyzing these fragment ions would help to confirm the structure of the different parts of the molecule.
A data table of mass spectrometry fragmentation cannot be generated without experimental results.
X-ray Crystallography for Solid-State Structure Determination
A thorough search of scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for the compound this compound. While the synthesis of related compounds, such as 2-(5-halogeno-2-furyl)-2,3-dihydroperimidines, has been reported, the specific crystallographic parameters for the aromatic 1H-perimidine derivative requested are not available in the public domain.
The determination of the solid-state structure of crystalline compounds via X-ray crystallography is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material.
Although no specific data exists for this compound, studies on analogous perimidine derivatives, such as 2-(pyridin-2-yl)-1H-perimidine, have demonstrated the utility of this technique in characterizing the planarity of the fused ring system and the dihedral angles between the perimidine core and its substituents. nih.gov For instance, in related structures, the presence of intermolecular forces like π-π stacking and hydrogen bonding has been identified as a key factor in the supramolecular assembly of the crystal lattice. nih.gov
Without experimental data, it is not possible to provide the specific crystallographic tables, including unit cell dimensions, space group, and atomic coordinates for this compound. Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis would be required to determine its definitive solid-state structure.
Computational Chemistry and Theoretical Investigations of 2 5 Bromo 2 Furyl 1h Perimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, offering a balance between accuracy and computational cost. For perimidine derivatives, DFT calculations are instrumental in understanding their geometry, electronic distribution, and spectroscopic signatures.
Geometrical optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-(5-bromo-2-furyl)-1H-perimidine, this involves calculating bond lengths, bond angles, and dihedral angles that define the spatial relationship between the perimidine core, the bromofuryl substituent, and the hydrogen on the perimidine nitrogen.
Table 1: Exemplary Calculated Geometrical Parameters for a Related Perimidine Derivative (Note: Data below is illustrative for a related heterocyclic system, as specific data for this compound is not publicly available.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.35 - 1.41 | ||
| C=N | 1.30 - 1.34 | ||
| C-C (aromatic) | 1.39 - 1.43 | ||
| N-C-N | 118 - 122 | ||
| C-C-N | 120 - 125 |
The electronic structure of a molecule governs its reactivity and photophysical properties. DFT calculations provide a detailed picture of the electron distribution. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.
For perimidine derivatives, the HOMO is typically localized on the electron-rich naphthalene (B1677914) part of the perimidine system, while the LUMO may be distributed across the π-conjugated system, including the substituent. The presence of the electron-withdrawing bromine atom and the furan (B31954) ring would be expected to influence the energies and distributions of these orbitals significantly. In a study on a similar compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating a potential for charge transfer phenomena within the molecule. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Fungicide (Note: This data is for the compound benomyl (B1667996) and serves as an example of typical values obtained from DFT calculations.) nih.gov
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.89 |
| LUMO | -1.85 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.
For this compound, key vibrational modes would include the N-H stretch of the perimidine ring, C=N stretching, C-H stretching and bending of the aromatic rings, C-O-C vibrations of the furan ring, and the C-Br stretch. Comparing the calculated spectrum with experimental IR and UV-Vis spectra helps to validate the computed geometry and provides a more profound understanding of the molecule's structural and electronic properties. journalirjpac.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in solution).
For a molecule like this compound, MD simulations can reveal how the molecule behaves in a biological or material context. For instance, simulations can show the rotational freedom of the bromofuryl group relative to the perimidine core and how solvent molecules interact with different parts of the structure. Studies on other pyrimidine (B1678525) derivatives have used MD simulations to analyze their stability, aggregation tendencies, and interactions with other molecules, such as in the detection of melamine. rsc.org These simulations are also crucial in drug design to understand how a ligand might interact with its protein target over time. nih.gov
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical methods, including DFT, are used to predict the reactivity and selectivity of molecules. Global reactivity descriptors, derived from the energies of the frontier orbitals, can quantify the chemical reactivity of a molecule.
Key reactivity descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors help to understand whether a molecule will act as an electrophile or a nucleophile and predict its behavior in chemical reactions. For the perimidine system, which contains both π-excessive and π-deficient regions, these calculations can pinpoint the most likely sites for electrophilic or nucleophilic attack. researchgate.netmdpi.com The high electron density on the naphthalene part suggests susceptibility to electrophilic substitution, while the heteroaromatic ring can undergo nucleophilic reactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, particularly hydrogen bonding. rsc.org
The MEP map is color-coded to show different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the perimidine nitrogen atoms and the oxygen atom of the furan ring, identifying them as sites for protonation or hydrogen bond acceptance. nih.gov Positive potential (blue) would be expected around the N-H proton, indicating its role as a hydrogen bond donor. The MEP provides a comprehensive picture of the charge distribution and is a powerful predictor of chemical reactivity. nih.govnih.gov
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including technologies like optical data processing and telecommunications. rsc.orgyoutube.com The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by the molecule's electronic structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer. researchgate.net
The pyrimidine core, being π-deficient and electron-withdrawing, is an excellent scaffold for constructing molecules with significant NLO properties. rsc.org When combined with an electron-donating group, a "push-pull" system is created, which can enhance the NLO response. In the case of this compound, the extended π-system of the perimidine fused rings, coupled with the furan and bromine substituents, suggests potential for NLO activity. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to predict NLO properties such as the first-order hyperpolarizability (β). For a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), computational studies have shown a significant enhancement in NLO behavior in a crystalline environment, highlighting the potential of this class of compounds. rsc.org
Table 1: Predicted Non-Linear Optical Properties
| Property | Predicted Value |
|---|---|
| First-Order Hyperpolarizability (β) | Data not available |
| Second-Order Hyperpolarizability (γ) | Data not available |
| Third-Order NLO Susceptibility (χ³) | Data not available |
Note: Specific values for this compound are not available and would require dedicated computational studies.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with its protein target. nih.govnih.govmdpi.com Perimidine derivatives have been investigated for their potential as enzyme inhibitors. nih.gov
For instance, a study on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine revealed promising inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking of this compound into the active site of AChE helped to elucidate its probable binding mode. nih.gov Similarly, pyrimidine-based small molecules have been identified as potent anti-inflammatory candidates by targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov Docking studies of these compounds have shown key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the enzyme's active site. nih.govacs.org
For this compound, molecular docking could be employed to investigate its potential interaction with various biological targets. The perimidine core, along with the bromo-furyl substituent, would influence its binding affinity and selectivity. The predicted binding pose and energy score from such a study would provide insights into its potential as a therapeutic agent.
Table 2: Hypothetical Molecular Docking Parameters
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Acetylcholinesterase (AChE) | Data not available | Data not available |
| Cyclooxygenase-2 (COX-2) | Data not available | Data not available |
| Tyrosine Kinase | Data not available | Data not available |
Note: This table is illustrative. Actual data would require specific molecular docking simulations of this compound with the respective protein targets.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, conjugative interactions, and the delocalization of electron density within the molecule. nih.govresearchgate.net The analysis of donor-acceptor interactions in the NBO basis allows for the quantification of the stabilization energies (E(2)) associated with these interactions.
In heterocyclic compounds, NBO analysis can reveal the nature of π-π interactions and the polarization of the molecule due to the movement of the π-electron cloud from donor to acceptor orbitals. researchgate.net For a molecule like 3-(bromoacetyl)coumarin, DFT-based NBO analysis has been used to explain the charge transfer interactions taking place within the molecule, which are correlated with the lowering of the HOMO-LUMO energy gap. nih.gov
Table 3: Key Compound Names
| Compound Name |
|---|
| This compound |
| 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide |
Biological Activity Assessment and Mechanistic Research of 2 5 Bromo 2 Furyl 1h Perimidine and Its Structural Analogs
In Vitro Antimicrobial Research
The perimidine and furan (B31954) scaffolds are integral to many compounds with demonstrated antimicrobial properties. nih.govijabbr.comnih.gov Research into structural analogs of 2-(5-bromo-2-furyl)-1H-perimidine provides a basis for assessing its potential efficacy against a range of microbial pathogens.
Antibacterial Efficacy and Mechanistic Pathways
The antibacterial potential of compounds structurally related to this compound is significant, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain perimidine derivatives have been shown to be effective against E. coli, while others show mild activity against Bacillus subtilis. nih.govijpsdronline.com Similarly, furan-containing compounds have demonstrated broad-spectrum antibacterial action. ijabbr.com A novel aryl furan derivative exhibited significant activity against both Escherichia coli and Staphylococcus aureus. ijabbr.com
The presence of a bromine atom, as in this compound, can be crucial for activity. A di-bromo substituted nitrovinylfuran, for example, is a potent antibiotic with Minimum Inhibitory Concentration (MIC) values below 4 µg/mL against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Mechanistic studies of these analogs point to several potential pathways. One key target is the enzyme MurA, which is essential for the biosynthesis of the bacterial cell wall peptidoglycan. nih.govresearchgate.net A brominated nitrovinylfuran was found to be a potent inhibitor of MurA. nih.govresearchgate.net Another mechanism involves the inhibition of bacterial topoisomerase-II (DNA gyrase), an enzyme critical for DNA replication and transcription. researchgate.net Furthermore, some brominated furanones are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov The reactivity of bromo-nitrovinylfuran derivatives towards thiol groups in proteins, leading to the formation of covalent adducts and protein damage, represents another potential antibacterial mechanism. nih.govresearchgate.net
| Compound Class/Analog | Bacterial Strain(s) | Observed Activity (MIC) | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Di-bromo substituted nitrovinylfuran | MRSA | < 4 µg/mL | Inhibition of MurA; reactivity with protein thiols | nih.gov |
| Aryl furan derivative | E. coli, S. aureus | Significant activity reported | Not specified | ijabbr.com |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | E. coli | 64 µg/mL | Not specified | ijabbr.com |
| Perimidine derivative | E. coli | Effective activity reported | Not specified | nih.gov |
| Chrysin-based pyrimidine-piperazine hybrid | E. coli, S. pyogenes | 6.25 - 12.5 µg/mL | Inhibition of Topoisomerase-II DNA gyrase | researchgate.net |
Antifungal Efficacy and Mechanistic Pathways
Structural analogs of this compound have also been investigated for their antifungal properties. nih.govijabbr.com Triazoloperimidines, for example, have shown potent activity against fungi such as Aspergillus fumigatus and Candida albicans. nih.gov Pyrimidine (B1678525) derivatives have demonstrated significant activity against Aspergillus niger. nih.gov
The furan moiety is also a key component in many antifungal agents. nih.gov Novel thiophene/furan-1,3,4-oxadiazole carboxamides have shown remarkable antifungal activity against Sclerotinia sclerotiorum, with some compounds exhibiting superior potency to the commercial fungicide boscalid. nih.gov The mechanism for these particular analogs involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.gov Other furan-containing compounds, specifically 1,3,4-oxadiazoles, were found to be effective against C. albicans, potentially by inhibiting the enzyme thioredoxin reductase. frontiersin.org
| Compound Class/Analog | Fungal Strain(s) | Observed Activity (EC50/MIC) | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Triazoloperimidines | A. fumigatus, C. albicans | Potent activity reported | Not specified | nih.gov |
| Thiophene/furan-1,3,4-oxadiazole carboxamide (e.g., compound 4i) | S. sclerotiorum | EC50 = 0.140 mg/L | Succinate Dehydrogenase (SDH) inhibition | nih.gov |
| 1,3,4-Oxadiazole derivative (LMM5/LMM11) | C. albicans | MIC = 32 µg/mL | Thioredoxin reductase inhibition | frontiersin.org |
| Pyrimidine derivative (Compound 1) | A. niger | Significant activity reported | Not specified | nih.gov |
Antiviral Investigations
Research into the antiviral properties of perimidine and furan analogs is an emerging area. While specific data on this compound is not available, the broader classes of pyrimidine and furan derivatives are known to have antiviral effects. ijabbr.comnih.gov For example, pyrimidine biosynthesis inhibitors have been shown to synergistically inhibit SARS-CoV-2 infection in vitro when combined with nucleoside analogues like remdesivir (B604916) and molnupiravir. nih.govnih.gov This antiviral strategy works by limiting the host's pool of pyrimidines, which the virus needs for replication. nih.gov Given that RNA viruses heavily rely on host nucleoside triphosphates for replication, compounds that interfere with this process are promising antiviral candidates. nih.gov Furan derivatives are also recognized for their potential antiviral applications, further suggesting that the core structure of the title compound is worthy of investigation in this context. ijabbr.com
Antitumor and Anticancer Mechanistic Studies (In Vitro Cell Line Investigations)
The perimidine scaffold is a recognized pharmacophore in the design of anticancer agents. nih.gov Studies on various perimidine and furan derivatives against different cancer cell lines provide insight into the potential antitumor activity and mechanisms of this compound.
Substituted perimidines have demonstrated promising antitumor activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov Similarly, pyrimidine-imidazole coupled compounds have shown potent in vitro anticancer activity against human lung cancer cell lines (A549). abap.co.in Furan-based derivatives have also been evaluated, with some showing high cytotoxic activity against colorectal cancer cell lines and human liver carcinoma cells (HepG-2). ijabbr.comjst.go.jpnih.gov For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid exhibited potent cytotoxicity against MCF-7 and HeLa cells, with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org
| Compound Class/Analog | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |
|---|---|---|---|
| 2-Amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | MCF-7 (Breast), HeLa (Cervical) | 0.48 µM, 0.74 µM | rsc.org |
| Substituted perimidines | HepG-2 (Liver), MCF-7 (Breast) | Promising activity reported | nih.gov |
| Pyrimidine-imidazole hybrid (Compound 14h) | A549 (Lung) | Potent activity reported | abap.co.in |
| Furan-1,3,4-thiadiazolyl-1,3,4-oxadiazole derivative (Compound 3, 12, 14) | HepG-2 (Liver) | High activity, near doxorubicin | jst.go.jpnih.gov |
| Pyrimidine/pyrido[4,3-d]pyrimidine derivative (Compound 10c) | Panc1 (Pancreatic) | 1.40 µM | mdpi.com |
Cellular Target Identification
The anticancer effects of perimidine and pyrimidine analogs are often linked to their ability to interact with specific cellular targets crucial for cancer cell survival and proliferation. One major area of investigation is the inhibition of protein kinases. Molecular docking studies have suggested that MEK1 kinase could be a target for certain pyrimidine derivatives. rsc.org The KRAS-G12D protein, a key driver in many cancers, is another promising target, with novel pyrimidine derivatives designed as inhibitors. mdpi.com
Other identified targets include topoisomerases, enzymes that manage DNA topology and are vital for replication. Novel perimidine o-quinone derivatives have been evaluated as non-intercalative topoisomerase II catalytic inhibitors. nih.gov Additionally, some perimidine derivatives are designed as DNA-intercalating agents, directly disrupting DNA structure and function. acs.org The enzyme deoxycytidine kinase (dCK), which is involved in the nucleoside salvage pathway, is another relevant target, as its activity is linked to the efficacy of several chemotherapeutic agents. wikipedia.org
Apoptosis Induction Mechanisms
A common endpoint for many anticancer agents is the induction of apoptosis, or programmed cell death. Structural analogs of this compound have been shown to trigger apoptosis through various mechanistic pathways.
A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the mitochondrial (intrinsic) pathway of apoptosis. Studies on pyrimidine derivatives have shown they can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade. rsc.org
Activation of caspases, the executioner enzymes of apoptosis, is a hallmark of this process. Treatment with pyrimidine derivatives has been shown to activate initiator caspases (like caspase-9) and effector caspases (like caspase-3). rsc.org This activation leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.
Furthermore, these compounds can induce cell cycle arrest. For instance, some pyrimidine derivatives cause cells to arrest in the S or G2/M phase of the cell cycle, preventing them from progressing to mitosis and leading to apoptosis. abap.co.inrsc.org In some cases, the induction of apoptosis is also linked to an increase in intracellular reactive oxygen species (ROS). rsc.org
| Compound Class/Analog | Cancer Cell Line | Observed Apoptotic Effects | Reference |
|---|---|---|---|
| 2-Amino-4-aryl-pyrimidine derivative of ursolic acid | MCF-7 (Breast) | Upregulation of Bax, downregulation of Bcl-2, caspase activation, ROS generation, S phase arrest | rsc.org |
| Pyrimidine-imidazole hybrid | A549 (Lung) | Induction of apoptosis, G0/G1 phase arrest | abap.co.in |
| Ferulic acid derivative | Osteosarcoma cells | Induces apoptosis by blocking the PI3K/Akt pathway | mdpi.com |
| Periplocin (natural compound) | Esophageal squamous cell carcinoma (ESCC) | Induces apoptosis by upregulating death receptors DR4/DR5 | nih.gov |
Cell Cycle Modulation
Research into the biological activities of this compound and its analogs has revealed potential for cell cycle modulation, a critical process in cancer progression. While direct studies on this compound's effect on the cell cycle are not extensively detailed in the available literature, the broader class of perimidine derivatives has demonstrated activities that suggest this potential. For instance, certain perimidine compounds have been noted for their antitumor properties, which are often linked to the disruption of the cell cycle in cancerous cells. nih.gov
The mechanism of cell cycle modulation by therapeutic agents typically involves targeting key regulators such as cyclin-dependent kinases (CDKs) and checkpoints that control the progression through different phases of the cell cycle (G1, S, G2, M). The structural features of perimidines, including the planar heterocyclic system, allow for interactions with biological macromolecules like DNA and proteins involved in cell cycle regulation. nih.gov
Furthermore, related heterocyclic compounds have shown explicit cell cycle-modulating effects. For example, studies on other nitrogen-containing heterocyclic systems have demonstrated the ability to arrest the cell cycle at specific phases, leading to apoptosis or inhibition of proliferation in cancer cell lines. This provides a basis for investigating similar properties in this compound. The bromofuryl substituent may enhance the compound's ability to interact with biological targets, potentially influencing its cell cycle modulating activity.
Future research in this area would likely involve in vitro assays using various cancer cell lines to determine the specific effects of this compound on cell cycle progression. Techniques such as flow cytometry would be instrumental in quantifying the distribution of cells in different phases of the cell cycle following treatment with the compound.
Enzyme Inhibition Studies and Target Validation (e.g., Sirtuins, Phosphodiesterases, Succinate Dehydrogenase)
The investigation of this compound and its analogs extends to their potential as enzyme inhibitors, a common mechanism for therapeutic intervention in various diseases.
Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, transcription, and apoptosis. mdpi.comnih.gov Both activation and inhibition of sirtuins are considered viable therapeutic strategies. mdpi.comnih.gov While direct evidence of this compound inhibiting sirtuins is not prominent, the general scaffold of perimidines suggests potential for interaction with the binding sites of these enzymes. nih.gov The development of selective sirtuin inhibitors is an active area of research, with various small molecules being identified. mdpi.com
Phosphodiesterases (PDEs): PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in signal transduction pathways. nih.gov Inhibition of PDEs can lead to various physiological effects, including vasodilation and anti-inflammatory responses. nih.gov The perimidine core, being a heterocyclic structure, shares similarities with known PDE inhibitors. nih.gov For instance, PDE10A, highly expressed in the brain, is a target for neuropsychiatric disorders, and various heterocyclic compounds have been developed as potent inhibitors. nih.gov
Succinate Dehydrogenase (SDH): SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can disrupt cellular respiration and is a target for some antifungal and anticancer agents. Recent studies have identified novel inhibitors of mycobacterial SDH, highlighting its potential as an antimicrobial target. nih.gov The bioenergetic disruption caused by SDH inhibition is a promising strategy for treating infections like tuberculosis. nih.gov The potential of this compound to act as an SDH inhibitor warrants investigation, given the broad biological activities of perimidines. nih.gov
Biochemical Assay Development for Enzyme Activity Modulation
To evaluate the inhibitory potential of compounds like this compound against enzymes such as sirtuins, phosphodiesterases, and succinate dehydrogenase, specific biochemical assays are essential.
For sirtuin activity , assays typically measure the deacetylation of a fluorescently labeled peptide substrate. The reaction is initiated by adding the sirtuin enzyme and NAD+, and the change in fluorescence upon deacetylation is monitored. The potency of an inhibitor is determined by measuring the enzyme's activity at various inhibitor concentrations to calculate the IC50 value. nih.gov
Phosphodiesterase activity can be measured using methods that detect the consumption of cAMP or cGMP or the production of AMP or GMP. One common method involves a two-step enzymatic process where the product of the PDE reaction is converted into a detectable signal, such as luminescence or fluorescence. The potency of inhibitors is determined by measuring the reduction in enzyme activity in the presence of the compound. nih.gov
Succinate dehydrogenase activity assays often involve monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by the enzyme in the presence of its substrate, succinate. The rate of color change is proportional to the enzyme's activity, and the effect of an inhibitor can be quantified by measuring the decrease in this rate. nih.gov
Anti-inflammatory Mechanistic Research (In Vitro Models)
The anti-inflammatory potential of this compound and its analogs is a significant area of investigation. Perimidine derivatives, in general, have been reported to possess anti-inflammatory properties. nih.gov The mechanisms underlying these effects are often explored using in vitro models that mimic aspects of the inflammatory cascade.
One common approach is to investigate the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. researchgate.netnih.gov In vitro assays for COX and LOX inhibition typically measure the production of these mediators from arachidonic acid in the presence and absence of the test compound. nih.gov
Another in vitro model involves measuring the inhibition of protein denaturation, as protein denaturation is a hallmark of inflammation. nih.gov The ability of a compound to prevent heat- or chemically-induced denaturation of proteins like bovine serum albumin can be indicative of its anti-inflammatory activity.
Furthermore, the effect of compounds on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages) is a crucial aspect of anti-inflammatory research. The levels of these cytokines can be quantified using techniques like ELISA.
While specific data on this compound is limited, the known anti-inflammatory activity of related heterocyclic compounds provides a strong rationale for its investigation in these in vitro models. researchgate.net
Antileishmanial Activity (In Vitro Models)
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Several heterocyclic compounds have shown promise in this area.
The in vitro antileishmanial activity of a compound is typically assessed against the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. For promastigotes, a common method is the microdilution broth assay, where the parasites are incubated with varying concentrations of the test compound. researchgate.net The viability of the promastigotes is then determined using methods like the Alamar Blue assay or by direct counting under a microscope. researchgate.net The concentration of the compound that inhibits parasite growth by 50% (IC50) is then calculated.
For the more clinically relevant amastigote stage, assays often involve infecting mammalian macrophages with Leishmania promastigotes, which then transform into amastigotes within the host cells. The infected macrophages are then treated with the test compound, and the number of intracellular amastigotes is quantified, typically by microscopic examination after Giemsa staining.
Several studies have reported the antileishmanial activity of various heterocyclic compounds, including those with furan and thiadiazole moieties. nih.govmdpi.com For instance, a series of 2-(5-nitro-2-furyl)-1,3,4-thiadiazoles demonstrated potent activity against Leishmania major promastigotes. nih.gov While direct studies on this compound are not extensively available, its structural components suggest that it could be a candidate for antileishmanial drug discovery. researchgate.netnih.govdndi.org
Other Biological Activities under Investigation (e.g., antihelminthic, neurotropic)
Beyond the activities detailed above, the diverse scaffold of perimidine and its derivatives has prompted investigations into other potential therapeutic applications. nih.gov
Antihelminthic Activity: Helminth infections are a major health problem in many parts of the world. There is a continuous need for new antihelminthic drugs due to the emergence of resistance to existing treatments. While specific studies on the antihelminthic activity of this compound are not widely reported, the broad antimicrobial spectrum of perimidines suggests this as a potential area for future research. nih.gov
Neurotropic Activity: Neurotropic activity refers to the ability of a compound to affect the nervous system. This can include a range of effects such as anticonvulsant, anxiolytic, and antidepressant activities. The search for new agents to treat neurological and psychiatric disorders is a significant area of drug discovery. Studies on various heterocyclic compounds have revealed promising neurotropic effects. nih.govnih.govresearchgate.net For example, certain fused pyrimidine derivatives have been shown to exhibit anticonvulsant and anxiolytic properties in animal models. nih.govnih.govresearchgate.net The structural characteristics of this compound make it a candidate for investigation into its potential neurotropic effects.
The following tables provide a summary of the biological activities and compounds mentioned in this article.
Table 1: Investigated Biological Activities of this compound and its Analogs
| Biological Activity | Key Findings/Area of Investigation |
| Cell Cycle Modulation | Potential to disrupt the cell cycle in cancerous cells, a common mechanism for antitumor agents. nih.gov |
| Enzyme Inhibition | Investigated as a potential inhibitor of sirtuins, phosphodiesterases, and succinate dehydrogenase. mdpi.comnih.govnih.gov |
| Anti-inflammatory Activity | Potential to inhibit key inflammatory mediators and pathways. nih.govnih.gov |
| Antileishmanial Activity | Investigated for its potential to inhibit the growth of Leishmania parasites. researchgate.netnih.gov |
| Antihelminthic Activity | A potential area of future research based on the broad antimicrobial spectrum of perimidines. nih.gov |
| Neurotropic Activity | A candidate for investigation into potential anticonvulsant, anxiolytic, or antidepressant effects. nih.govnih.govresearchgate.net |
Emerging Applications of Perimidine Derivatives in Materials Science and Catalysis
Polymer Chemistry Integration
The integration of specialized organic molecules into polymer chains is a well-established strategy for developing advanced materials with tailored properties. While direct studies on the incorporation of 2-(5-bromo-2-furyl)-1H-perimidine into polymeric structures are not extensively documented, the general characteristics of perimidine derivatives suggest a high potential for such applications. Perimidines are known to be valuable intermediates in the synthesis of dyes and pigments for fibers and plastics. nih.gov
The presence of the reactive bromo-substituent on the furan (B31954) ring of this compound opens up avenues for its use as a monomer in polymerization reactions. For instance, it could potentially undergo cross-coupling reactions, such as Suzuki or Stille couplings, to be incorporated into the backbone of conjugated polymers. Such polymers are of significant interest for applications in organic electronics. Furthermore, the perimidine nitrogen atoms could be functionalized to attach the molecule as a pendant group to a polymer chain, thereby modifying the bulk properties of the material. The inherent thermal stability often associated with heterocyclic compounds could also be imparted to the resulting polymers.
Photoactive and Optoelectronic Applications (e.g., photosensors, dyes)
The photoactive and optoelectronic properties of perimidine derivatives are an area of active research, driven by their unique electronic structure arising from the fusion of a naphthalene (B1677914) core with a pyrimidine (B1678525) ring. nih.gov The compound this compound has been synthesized, and its UV and IR spectra have been characterized, which is the foundational step in understanding its interaction with light. researchgate.net
Generally, perimidine derivatives are investigated for their fluorescence properties. nih.govresearchgate.net While some simple perimidines exhibit depressed fluorescence, appropriate substitution at the 2-position can significantly enhance the fluorescence quantum yield. nih.govresearchgate.net The 2-(het)aryl substitution, as in the case of this compound, is a key strategy in this endeavor. The extended π-conjugation provided by the furyl ring, along with the heavy atom effect of the bromine, is expected to influence the photophysical properties, potentially leading to interesting absorption and emission characteristics. researchgate.net These properties are crucial for applications such as organic light-emitting diodes (OLEDs), photosensors, and fluorescent probes. nih.gov
Below is a table summarizing the general photophysical properties of interest for 2-substituted perimidine derivatives:
| Property | Description | Potential Application |
| UV-Vis Absorption | The wavelengths of light absorbed by the molecule, corresponding to electronic transitions. | Dyes, Photosensitizers |
| Fluorescence Emission | The wavelengths of light emitted by the molecule after excitation. | OLEDs, Fluorescent Probes |
| Fluorescence Quantum Yield | The efficiency of the fluorescence process (emitted photons per absorbed photon). | Bright Fluorophores |
| Singlet and Triplet Excited States | The energy levels and lifetimes of the excited electronic states. | Photodynamic Therapy, Phosphorescent Materials |
Catalytic Roles in Organic Synthesis
The utility of perimidine derivatives extends into the realm of catalysis, where they can act as ligands for metal catalysts or as organocatalysts themselves. nih.gov The nitrogen atoms in the perimidine ring can coordinate with metal centers, influencing the reactivity and selectivity of catalytic transformations. While specific studies detailing the catalytic use of this compound are limited, the structural motifs present in the molecule suggest potential catalytic applications.
The perimidine scaffold can be used to generate N-heterocyclic carbene (NHC) precursors, which are widely used as ligands in transition-metal catalysis. Furthermore, the delocalized π-electron system of the perimidine ring can play a role in stabilizing catalytic intermediates. The bromo-substituent on the furan ring could also serve as a handle for anchoring the molecule to a solid support, facilitating the development of heterogeneous catalysts that can be easily recovered and reused. nih.gov
Several studies have demonstrated the use of various catalysts for the synthesis of perimidine derivatives themselves, highlighting the importance of catalysis in accessing this class of compounds. These syntheses often involve the condensation of 1,8-diaminonaphthalene (B57835) with aldehydes or ketones under acidic, metallic, or nanocatalyst conditions. nih.gov
Sensor Development (e.g., ion chemosensors)
A significant and rapidly developing application of perimidine derivatives is in the field of chemical sensors, particularly for the detection of ions. nih.gov The dihydropyrimidine ring within the perimidine structure can act as a recognition site for metal ions. nih.gov The nitrogen atoms of the perimidine ring, along with other strategically placed heteroatoms, can act as binding sites for specific cations. This binding event can lead to a measurable change in the photophysical properties of the molecule, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
While there are no specific reports on the use of this compound as an ion chemosensor, related perimidine derivatives have been successfully employed for this purpose. For example, perimidine-based fluorescent sensors have been developed for the selective detection of Cu²⁺ ions. nih.gov The design of such sensors often involves the introduction of specific chelating groups that can selectively bind to the target ion. The furan oxygen and the perimidine nitrogens in this compound could potentially act in concert to bind certain metal ions.
The following table outlines the key features of perimidine-based ion chemosensors:
| Feature | Description | Importance |
| Selectivity | The ability to bind to a specific ion in the presence of other competing ions. | Crucial for accurate detection in complex samples. |
| Sensitivity | The lowest concentration of the ion that can be reliably detected. | Determines the applicability of the sensor for trace analysis. |
| Response Mechanism | The process by which ion binding leads to a detectable signal (e.g., fluorescence quenching or enhancement). | Dictates the design and operation of the sensor. |
| Reversibility | The ability of the sensor to release the bound ion and return to its original state. | Allows for the development of reusable sensors. |
Future Research Directions and Perspectives on 2 5 Bromo 2 Furyl 1h Perimidine
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 2-(5-bromo-2-furyl)-1H-perimidine and its analogs often rely on classical condensation reactions. Future research should prioritize the development of more efficient, sustainable, and atom-economical synthetic strategies.
Green Chemistry Approaches: The exploration of green chemistry principles in the synthesis of this compound is paramount. This includes the use of environmentally benign solvents such as water, ethanol, or supercritical fluids, thereby reducing the reliance on volatile and often toxic organic solvents. Microwave-assisted and ultrasound-assisted organic synthesis are other promising avenues that can significantly reduce reaction times, improve yields, and lower energy consumption.
Flow Chemistry: The application of continuous flow chemistry presents a scalable and highly controlled method for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety.
Exploration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. These calculations can provide insights into its reactivity, stability, and potential for intermolecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target. This can help in understanding its conformational preferences and the nature of its interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR modeling can be a valuable tool. By developing mathematical models that correlate the structural features of a series of related compounds with their biological activity, QSAR can be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.
Deepening Mechanistic Understanding of Biological Interactions through In Vitro Systems
To explore the potential of this compound in medicinal chemistry, a thorough understanding of its interactions with biological systems at the molecular level is essential.
Cell-Based Assays: A variety of cell-based assays can be utilized to screen for potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. These assays can provide initial data on the compound's efficacy and cytotoxicity.
Enzymatic Assays: If a specific biological target is identified, enzymatic assays can be used to determine the compound's inhibitory or activating effects on the enzyme's function. This can provide direct evidence of target engagement and help in elucidating the mechanism of action.
Biophysical Techniques: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can be used to study the direct binding of the compound to its biological target. These methods can provide quantitative data on binding affinity, stoichiometry, and thermodynamics.
Diversification of Material Science Applications through Structure-Property Relationship Studies
The unique photophysical and electronic properties of the perimidine and furan (B31954) rings suggest that this compound could have applications in material science.
Organic Electronics: The extended π-conjugated system of the molecule makes it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Future research could focus on synthesizing derivatives with tailored electronic properties by introducing different substituents.
Sensors: The perimidine moiety is known to exhibit fluorescence, which can be sensitive to the local environment. This property could be exploited to develop fluorescent chemosensors for the detection of specific ions or molecules. The bromine atom also provides a handle for further functionalization to create more selective sensors.
Dyes and Pigments: The chromophoric nature of the molecule suggests its potential use as a dye or pigment. Research into its photostability and color properties could lead to new applications in this area.
Strategies for Structure-Activity Relationship Elucidation and Rational Design
A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the desired properties of this compound.
Systematic Structural Modification: A library of analogs should be synthesized by systematically modifying different parts of the molecule. This includes varying the substituent on the furan ring, replacing the bromine atom with other halogens or functional groups, and modifying the perimidine core.
Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to replace certain functional groups with others that have similar physical or chemical properties, with the aim of improving biological activity or pharmacokinetic properties.
Rational Drug Design: The insights gained from SAR studies, combined with computational modeling and mechanistic studies, will enable the rational design of new, more potent, and selective analogs for specific applications.
Investigation of Novel Bio-conjugates and Hybrid Systems
Covalently linking this compound to other molecules can lead to hybrid systems with novel properties and applications.
Peptide and Protein Conjugates: The compound could be conjugated to peptides or proteins to enhance its targeting to specific cells or tissues, or to modulate the activity of the biomolecule.
Drug-Drug Conjugates: Creating hybrid molecules by combining this compound with another known drug can lead to synergistic effects or multi-target drugs.
Nanoparticle Conjugation: Attaching the molecule to the surface of nanoparticles can improve its solubility, stability, and delivery to the target site. The bromine atom can serve as a convenient attachment point for such conjugations through various cross-coupling reactions.
Q & A
Q. What are the standard synthetic routes for 2-(5-bromo-2-furyl)-1H-perimidine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves condensation reactions between perimidine precursors and functionalized furan derivatives. For example, in analogous compounds like 2-(p-tolyl)-1H-perimidine, heating in toluene under reflux with stoichiometric control of reactants yields crystalline products . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification.
- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may induce side reactions if prolonged.
- Catalyst use : Acidic or basic catalysts (e.g., p-TsOH) can accelerate cyclization steps.
Crystallization in solvents like hot toluene or dichloromethane often yields structurally ordered products suitable for X-ray diffraction studies .
Q. How can X-ray crystallography and NMR spectroscopy be used to resolve structural ambiguities in perimidine derivatives?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. For example, disorder in hydrogen bonding networks or solvent molecules (e.g., hemihydrates) is resolved using constraints and isotropic displacement parameters .
- NMR spectroscopy : NMR helps identify tautomeric forms and hydrogen bonding. For 1H-perimidines, deshielded N–H protons (~12–14 ppm) and splitting patterns in aromatic regions confirm substitution patterns .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
Key interactions include:
- Hydrogen bonding : N–H⋯O and O–H⋯N bonds with solvent molecules (e.g., water in hemihydrates) .
- π–π stacking : Overlap between aromatic rings (perimidine core and furyl substituents) with centroid distances of 3.5–4.0 Å .
- C–H⋯π interactions : Weak but significant contributions from methyl or bromo groups to adjacent aromatic systems.
Advanced Research Questions
Q. How do steric and electronic effects of the 5-bromo-furyl substituent influence the photophysical properties of 1H-perimidines?
- Steric effects : Bulky substituents (e.g., bromo-furyl) increase torsional angles between the perimidine core and substituent, reducing conjugation and altering fluorescence quantum yields .
- Electronic effects : Electron-withdrawing bromine atoms enhance intersystem crossing, potentially increasing phosphorescence. UV-Vis and TD-DFT calculations can correlate substituent position (e.g., 2- vs. 3-furyl) with absorption/emission maxima .
Q. How can contradictory crystallographic data (e.g., disorder in solvent molecules) be reconciled in structural reports?
- Disorder modeling : Use PART instructions in SHELXL to model split positions for disordered atoms, with occupancy factors refined against diffraction data .
- Validation tools : Cross-check with Hirshfeld surface analysis to identify improbable bond lengths or angles. For example, in 1-methyl-2-(p-tolyl)-1H-perimidine, methyl group disorder was resolved by refining anisotropic displacement parameters .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., bromine for Suzuki-Miyaura coupling).
- NBO analysis : Evaluate charge distribution on the furyl ring to predict regioselectivity in nucleophilic substitutions .
- Molecular docking : For bioactive derivatives, simulate interactions with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina .
Q. How can acute toxicity data for 1H-perimidines inform safe handling protocols in laboratory settings?
- In vivo studies : Determine LD values using OECD guidelines. For example, a related compound, 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol, showed high toxicity in Wistar rats (NOAEL < 50 mg/kg) .
- Mitigation strategies : Use PPE (gloves, goggles) and fume hoods during synthesis. Waste must be treated with neutralizing agents (e.g., activated carbon) before disposal .
Methodological Recommendations
- Structural analysis : Combine X-ray diffraction with periodic DFT (e.g., VASP) to validate electronic environments .
- Toxicity screening : Use zebrafish embryos for rapid in vivo toxicity profiling before rodent studies .
- Data contradiction resolution : Apply machine learning (e.g., Random Forest) to identify outliers in crystallographic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
